

2-propylcyclobutanone CAS number 34995-23-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Propylcyclobutanone**

Cat. No.: **B12095275**

[Get Quote](#)

An In-depth Technical Guide to **2-Propylcyclobutanone** (CAS: 34995-23-8)

Foreword

Cyclobutane derivatives, with their inherent ring strain, are not merely chemical curiosities but potent intermediates in the landscape of modern organic synthesis.^[1] This strained four-membered ring system offers a unique platform for stereocontrolled transformations, ring expansions, and the construction of complex molecular architectures. Within this class, **2-propylcyclobutanone** (CAS No. 34995-23-8) emerges as a valuable building block. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of **2-propylcyclobutanone**, from its fundamental properties and synthesis to its analytical characterization and potential applications. As a senior application scientist, the aim is not just to present data, but to provide a causal understanding of the methodologies and the strategic considerations essential for leveraging this compound's synthetic potential.

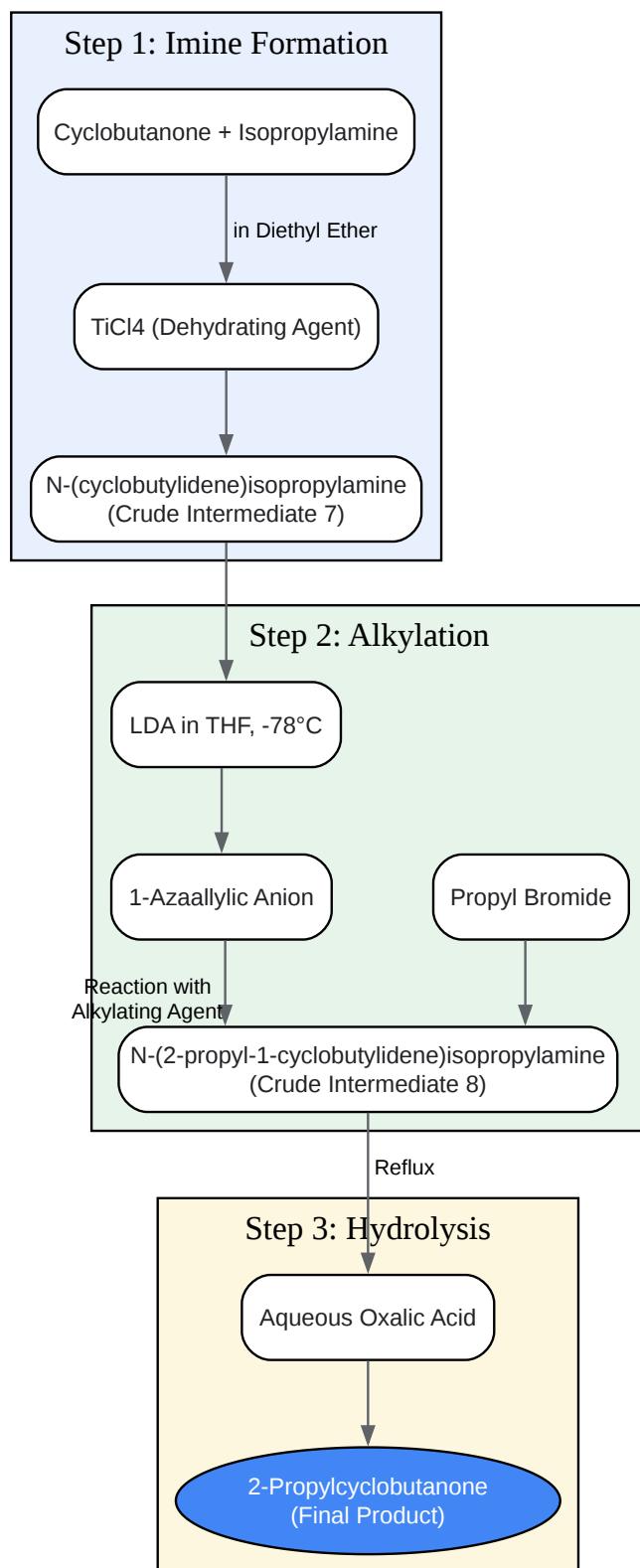
Core Molecular Profile and Physicochemical Properties

2-Propylcyclobutanone is a substituted cyclic ketone.^[2] The presence of the carbonyl group within the strained cyclobutane ring dictates its chemical reactivity, while the 2-propyl substituent provides a non-polar alkyl chain that influences its physical properties and offers a site for further functionalization.

Key Physicochemical Data

The fundamental properties of **2-propylcyclobutanone** are summarized below. This data is critical for planning reactions, purification procedures, and ensuring safe handling.

Property	Value	Source
CAS Number	34995-23-8	[3][4][5][6]
Molecular Formula	C ₇ H ₁₂ O	[3][4][6]
Molecular Weight	112.17 g/mol	[3][4]
Boiling Point	73-75 °C (at 100 Torr)	[5][7]
Density	0.922 ± 0.06 g/cm ³ (Predicted)	[5][7]
IUPAC Name	2-propylcyclobutan-1-one	[3]
Synonyms	Cyclobutanone, 2-propyl-	[5]


Strategic Synthesis of 2-Alkylcyclobutanones

The direct synthesis of **2-propylcyclobutanone** is not extensively documented in isolation; however, a highly efficient and generalizable strategy for the synthesis of 2-alkylated cyclobutanones has been established. This method proceeds via the alkylation of a cyclobutanone imine, a robust approach that offers high yields and avoids the challenges associated with direct enolate alkylation of the parent ketone.[8]

The causality behind this choice of strategy is rooted in controlling the regioselectivity of the alkylation. Direct alkylation of cyclobutanone can lead to issues with self-condensation and over-alkylation. Converting the ketone to an imine, such as N-(cyclobutylidene)isopropylamine, passivates the carbonyl group to self-condensation while facilitating clean deprotonation at the α -carbon to form a stable 1-azaallylic anion. This anion then serves as a potent nucleophile for reaction with alkyl halides.

Synthetic Workflow Diagram

The following diagram illustrates the three-step, one-pot synthesis of 2-alkylcyclobutanones.

[Click to download full resolution via product page](#)**Caption: One-pot synthesis of 2-propylcyclobutanone.**

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of 2-alkylcyclobutanones and provides a self-validating system for achieving the target compound in high yield (typically 70-80%).[\[8\]](#)

Materials:

- Cyclobutanone (1.0 equiv)
- Isopropylamine (3.5 equiv)
- Titanium(IV) chloride (1.0 equiv)
- Anhydrous diethyl ether
- Lithium diisopropylamide (LDA) solution in THF (1.1 equiv)
- Propyl bromide (1.2 equiv)
- Aqueous oxalic acid solution (e.g., 2M)
- Standard glassware for inert atmosphere synthesis

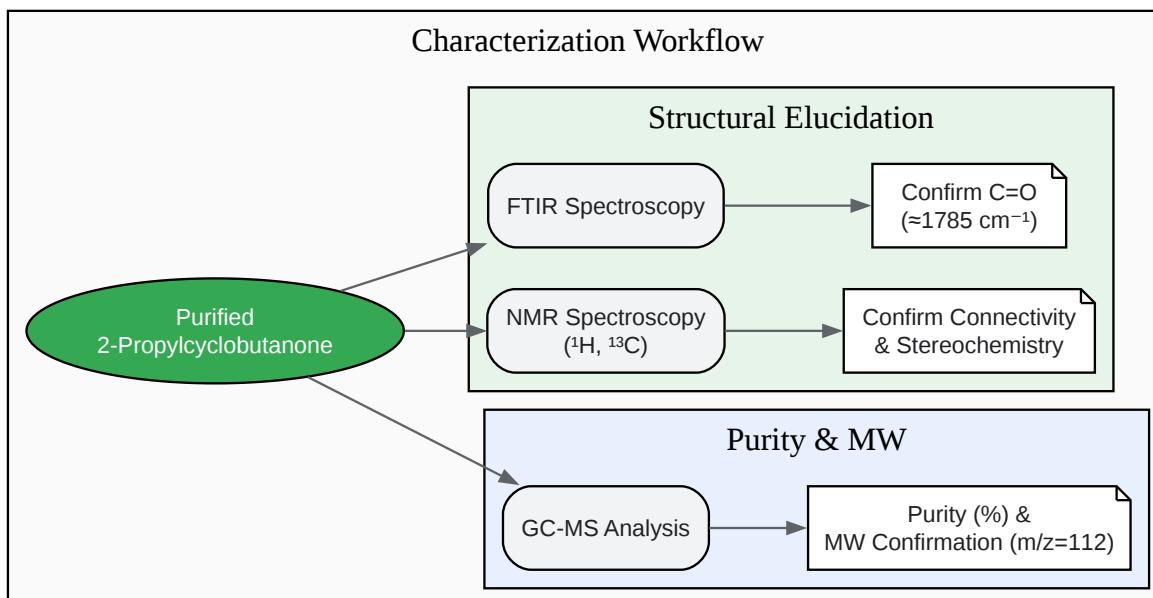
Procedure:

- Imine Formation:
 - To a stirred solution of isopropylamine (3.5 equiv) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar), add titanium(IV) chloride (1.0 equiv) dropwise at 0 °C. The formation of a yellow precipitate is expected.
 - Add cyclobutanone (1.0 equiv) to the mixture and allow the reaction to warm to room temperature, stirring for 4-6 hours. This step converts the ketone to the corresponding N-(cyclobutylidene)isopropylamine. The reaction progress can be monitored by TLC or GC-MS. This intermediate is used directly without purification.[\[8\]](#)
- Deprotonation and Alkylation:

- In a separate flask, cool a solution of the crude imine from the previous step in anhydrous THF to -78 °C (dry ice/acetone bath).
- Slowly add a solution of LDA (1.1 equiv) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 1-azaallylic anion.
- Add propyl bromide (1.2 equiv) to the anion solution at -78 °C. Allow the reaction to stir for 2-4 hours, gradually warming to room temperature.

- Hydrolysis and Isolation:
 - To the reaction mixture containing the crude alkylated imine, add an aqueous solution of oxalic acid.
 - Heat the two-phase system to reflux for 2-3 hours. The oxalic acid facilitates the hydrolysis of the imine back to the ketone.^[8]
 - After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether (2x).
 - Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
 - Filter and concentrate the solvent in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **2-propylcyclobutanone**.

Analytical Characterization Workflow


Rigorous analytical confirmation is paramount to verify the identity, purity, and structure of the synthesized **2-propylcyclobutanone**. A multi-technique approach ensures comprehensive characterization.

Standard Analytical Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for assessing purity and confirming the molecular weight of volatile compounds like **2-propylcyclobutanone**.^[9] The gas chromatograph separates the target compound from any residual starting materials or byproducts, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and a characteristic fragmentation pattern.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for unambiguous structure elucidation.
 - ^1H NMR: Will show distinct signals for the propyl chain protons (triplet, sextet, triplet) and the protons on the cyclobutane ring, with chemical shifts and coupling patterns confirming their relative positions.
 - ^{13}C NMR: Will show a characteristic signal for the carbonyl carbon (typically >200 ppm) and unique signals for each of the other six carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: Provides functional group information. A strong, sharp absorption band in the region of $1780\text{-}1800\text{ cm}^{-1}$ is characteristic of the $\text{C}=\text{O}$ stretch in a strained cyclobutanone ring.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Analytical workflow for compound validation.

Protocol: GC-MS Analysis for Purity Assessment

This protocol provides a general framework for the analysis of **2-propylcyclobutanone**.

Instrumentation & Conditions:

- GC System: Agilent GC or equivalent with a capillary column suitable for volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium, constant flow (e.g., 1 mL/min).
- Inlet: Split/splitless injector, 250 °C, split ratio 50:1.
- Oven Program:
 - Initial temperature: 50 °C, hold for 2 min.
 - Ramp: 10 °C/min to 250 °C.
 - Hold: 5 min at 250 °C.
- MS System: Quadrupole mass spectrometer.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan m/z 40-300.

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified **2-propylcyclobutanone** (approx. 1 mg/mL) in a volatile solvent like dichloromethane or diethyl ether.
- Injection: Inject 1 μ L of the sample solution into the GC.
- Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.
- Data Analysis:
 - Integrate the peak corresponding to **2-propylcyclobutanone** in the TIC to determine its retention time and calculate the purity as a percentage of the total integrated area.

- Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion (M^+) at $m/z = 112$. Examine the fragmentation pattern for characteristic losses (e.g., loss of the propyl group).

Reactivity and Applications in Drug Development

The synthetic utility of **2-propylcyclobutanone** is derived from the reactivity of its strained ketone core.^[1] This makes it a valuable intermediate for constructing more complex molecules, a key consideration in drug discovery and development.^{[2][6]}

- Ring Expansion: Cyclobutanones are classic precursors for ring expansion reactions (e.g., Baeyer-Villiger oxidation to form lactones, or diazomethane insertion to form cyclopentanones), providing stereocontrolled access to five-membered ring systems.
- Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack by organometallic reagents (Grignard, organolithium) to form tertiary alcohols. These can then serve as handles for further transformations.
- Photochemistry: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is a cornerstone of cyclobutane chemistry for forming oxetane rings.^{[10][11]} While this is typically used to form cyclobutanes, the carbonyl of **2-propylcyclobutanone** itself can potentially participate in other photochemical transformations.
- As a Bioactive Marker: While not a direct drug development application, the formation of 2-alkylcyclobutanones from the irradiation of food containing triglycerides is a well-established field.^{[13][14]} Compounds like 2-dodecylcyclobutanone are used as unique markers to identify irradiated foodstuffs.^[14] This highlights the stability and unique chemical signature of this class of molecules, a property that can be valuable in designing stable molecular scaffolds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-propylcyclobutanone** is not widely available, safe handling procedures can be extrapolated from data on similar volatile ketones like cyclobutanone and methyl ethyl ketone.^{[15][16][17][18]}

- General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. [15] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16]
- Fire Hazards: The compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[17][18] Use spark-proof tools and ground all equipment to prevent static discharge.[15]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[16]

Conclusion

2-Propylcyclobutanone, CAS 34995-23-8, represents a versatile and synthetically valuable intermediate. Its strained four-membered ring provides a gateway to a variety of molecular scaffolds through well-understood chemical transformations. The reliable one-pot synthesis via imine alkylation makes it readily accessible for research and development purposes. Coupled with robust analytical methodologies for its characterization, **2-propylcyclobutanone** stands as a potent tool for chemists and drug development professionals seeking to build molecular complexity and explore novel chemical space.

References

- Liskon Biological. (2025, September 15). Synthesis And Optimization of Cyclobutanone.
- Roberts, J. D., & Sauer, C. W. Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Caltech Authors.
- Organic Syntheses Procedure. cyclobutanone.
- Wikipedia. Cyclobutanone.
- National Center for Biotechnology Information. (n.d.). **2-Propylcyclobutanone**. PubChem Compound Database.
- Baran Lab. Cyclobutanes in Organic Synthesis.
- Stevens, C. V., & De Kimpe, N. (1996).
- LookChem. Cas 34995-23-8, **2-Propylcyclobutanone**.
- 001CHEMICAL. CAS No. 34995-23-8, **2-Propylcyclobutanone**.
- ResearchGate. The reactions of 2-alkylidenecyclobutanone.

- Wikipedia. Paternò–Büchi reaction.
- Grokipedia. Paternò–Büchi reaction.
- National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-1-propenyl)cyclobutanone. PubChem Compound Database.
- LookChem. Cas 1193-70-0, 2-Propylcyclopentanone.
- Organic Chemistry Portal. Paterno-Büchi Reaction.
- Organic Chemistry Portal. Cyclobutanone synthesis.
- Mörsel, J. T., & Schmiedl, D. (1994). Determination of 2-alkylcyclobutanone using fluorescent labelling. *Fresenius' Journal of Analytical Chemistry*, 349, 538-541.
- D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. *Photochemical & Photobiological Sciences*, 18, 2223-2277.
- Gu, B., et al. (2021). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO₂ catalyst.
- Piras, P. P., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. *Current Organic Chemistry*, 18(1), 2-25.
- D'Arcy, B. R., et al. (2014).
- ResearchGate. (2025, August 6). A Rapid and Simple Method for the Determination of 2-Alkylcyclobutanones in Irradiated Meat and Processed Foods.
- Smith, R. M., et al. (2023). Spectroscopy Data for Undergraduate Teaching.
- Liskon Biological. (2025, May 23). Quality Control and Analytical Methods of Cyclobutanone.
- SpectraBase. Cyclopentanone, 2-propyl- - Optional[¹³C NMR] - Chemical Shifts.
- National Center for Biotechnology Information. (n.d.). 2-Methylcyclohexanone. PubChem Compound Database.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. baranlab.org [baranlab.org]
- 2. lookchem.com [lookchem.com]
- 3. 2-Propylcyclobutanone | C₇H₁₂O | CID 15877745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 001chemical.com [001chemical.com]

- 5. 2-Propylcyclobutanone | 34995-23-8 [chemicalbook.com]
- 6. 2-Propylcyclobutanone;34995-23-8, CasNo.34995-23-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 7. 2-Propylcyclobutanone CAS#: 34995-23-8 [m.chemicalbook.com]
- 8. mdpi.org [mdpi.org]
- 9. Quality Control and Analytical Methods of Cyclobutanone - LISKON [liskonchem.com]
- 10. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-propylcyclobutanone CAS number 34995-23-8]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12095275#2-propylcyclobutanone-cas-number-34995-23-8\]](https://www.benchchem.com/product/b12095275#2-propylcyclobutanone-cas-number-34995-23-8)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com